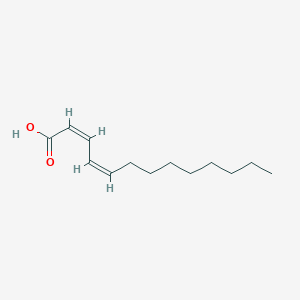
Tridecadienoic acid, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecadienoic acid, (Z,Z)-: is a long-chain fatty acid with the molecular formula C13H22O2 It is characterized by the presence of two double bonds in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecadienoic acid, (Z,Z)- typically involves the use of specific alkenes and carboxylic acids. One common method includes the reaction of alkenes with carboxylic acids under controlled conditions to form the desired diene structure. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production of Tridecadienoic acid, (Z,Z)- may involve more scalable processes such as the use of biocatalysts or chemical synthesis in large reactors. These methods aim to optimize yield and purity while maintaining the Z configuration of the double bonds. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tridecadienoic acid, (Z,Z)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen, which can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Tridecadienoic acid, (Z,Z)- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, Tridecadienoic acid, (Z,Z)- is studied for its role in cellular processes and its potential as a signaling molecule. It is also used in the study of lipid metabolism and the effects of unsaturated fatty acids on cell membranes.
Medicine: Tridecadienoic acid, (Z,Z)- has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of metabolic disorders and cardiovascular diseases.
Industry: In the industrial sector, Tridecadienoic acid, (Z,Z)- is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products.
Mechanism of Action
The mechanism of action of Tridecadienoic acid, (Z,Z)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, influencing cellular signaling pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tridecanedioic acid: A similar long-chain fatty acid with two carboxylic acid groups.
Octadecadienoic acid: Another unsaturated fatty acid with a longer carbon chain and two double bonds.
Linoleic acid: A common polyunsaturated fatty acid found in many vegetable oils.
Uniqueness: Tridecadienoic acid, (Z,Z)- is unique due to its specific double bond configuration and chain length. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its specific properties make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2Z,4Z)-trideca-2,4-dienoic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)/b10-9-,12-11- |
InChI Key |
SUEKUALWVJZYCO-BASFJDSNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















